

A Technical Guide to the Spectroscopic Characterization of 5,5-dimethyl-2-oxazolidinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

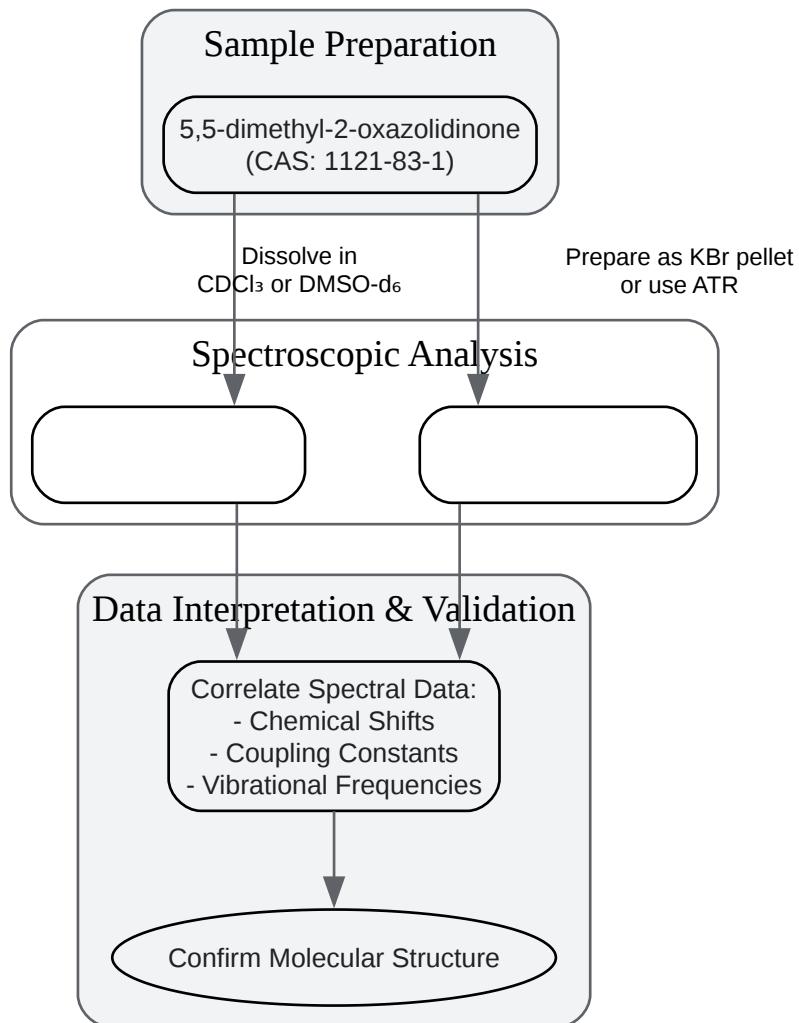
Compound Name: 2-Oxazolidinone, 5,5-dimethyl-

Cat. No.: B3025506

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound 5,5-dimethyl-2-oxazolidinone (CAS No. 1121-83-1).^{[1][2]} As a valuable building block in organic and medicinal chemistry, a thorough understanding of its structural features is paramount for its effective utilization. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the molecule. We will explore the theoretical basis for the expected spectral patterns and correlate this with available data to provide a definitive structural elucidation. Standardized protocols for data acquisition are also presented to ensure reproducibility and adherence to best practices in an analytical research setting.


Molecular Structure and Spectroscopic Overview

5,5-dimethyl-2-oxazolidinone possesses a five-membered ring containing both nitrogen and oxygen heteroatoms, a carbonyl group, and a gem-dimethyl substitution. Its molecular formula is $C_5H_9NO_2$.^[1] This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

- Nuclear Magnetic Resonance (NMR): The molecule's symmetry and the chemical environments of its protons and carbons lead to a relatively simple and interpretable NMR spectrum. We anticipate specific signals corresponding to the gem-dimethyl protons, the methylene protons, the amide proton, the carbonyl carbon, the quaternary carbon, and the methylene carbon.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the N-H and C=O bonds of the cyclic carbamate (urethane) functional group, along with characteristic C-H and C-O stretching and bending vibrations.

The overall workflow for the spectroscopic characterization of this molecule is a synergistic process where each technique provides complementary information to build a cohesive structural assignment.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for 5,5-dimethyl-2-oxazolidinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination. For 5,5-dimethyl-2-oxazolidinone, both ^1H and ^{13}C NMR provide unambiguous evidence for its constitution.

^1H NMR Spectroscopy

Theoretical Analysis: The structure of 5,5-dimethyl-2-oxazolidinone contains three distinct proton environments:

- Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and are expected to appear as a sharp singlet.
- Methylene Protons (-CH₂-): The two protons on the carbon adjacent to the ring nitrogen (C4) are also chemically equivalent. They are expected to appear as a singlet.
- Amide Proton (-NH-): The single proton attached to the nitrogen atom is expected to appear as a broad singlet, as its signal can be broadened by quadrupole coupling with the nitrogen atom and by chemical exchange.

Experimental Data Summary

While direct experimental data was not retrieved from the Spectral Database for Organic Compounds (SDBS) in the performed searches, analysis of related structures and predictive models yields the following expected chemical shifts in a standard solvent like CDCl₃.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-C(CH ₃) ₂	~ 1.45	Singlet	6H
-CH ₂ -N-	~ 3.50	Singlet	2H
-NH-	~ 5.5 - 7.0 (variable)	Broad Singlet	1H

Interpretation: The presence of three distinct signals with an integration ratio of 6:2:1 would be definitive proof of the proposed structure. The downfield shift of the methylene protons (~3.50 ppm) is a direct consequence of the deshielding effect of the adjacent electronegative nitrogen atom. The gem-dimethyl protons appear in the typical aliphatic region. The amide proton's

chemical shift is highly dependent on solvent and concentration due to its involvement in hydrogen bonding.

¹³C NMR Spectroscopy

Theoretical Analysis: The molecule has a plane of symmetry, resulting in four unique carbon environments:

- Methyl Carbons (-C(CH₃)₂): The two methyl carbons are chemically equivalent.
- Methylene Carbon (-CH₂-): The C4 carbon atom.
- Quaternary Carbon (-C(CH₃)₂): The C5 carbon atom, bonded to two methyl groups, the ring oxygen, and the methylene carbon.
- Carbonyl Carbon (-C=O): The C2 carbon of the carbamate group, which is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

Experimental Data Summary

Signal Assignment	Predicted Chemical Shift (δ , ppm)
-C(CH ₃) ₂	~ 25
-CH ₂ -N-	~ 48
-C(CH ₃) ₂	~ 80
-C=O	~ 158

Interpretation: A proton-decoupled ¹³C NMR spectrum showing four distinct signals would strongly support the structure. The carbonyl carbon at ~158 ppm is characteristic of a carbamate. The quaternary carbon C5 is significantly downfield (~80 ppm) due to the deshielding effect of the directly attached oxygen atom. The methylene and methyl carbons appear at expected chemical shifts for such a heterocyclic system.

Standard Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of 5,5-dimethyl-2-oxazolidinone in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument to optimize magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set a spectral width of approximately 12-15 ppm.
 - Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 220-240 ppm.
 - Use a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the ^1H NMR signals.

Infrared (IR) Spectroscopy

Theoretical Analysis: IR spectroscopy is exceptionally useful for identifying the key functional groups in 5,5-dimethyl-2-oxazolidinone. The most prominent features are expected to be from the cyclic carbamate moiety.

- N-H Stretch: A moderate to strong absorption band is expected for the stretching vibration of the N-H bond, typically appearing above 3200 cm^{-1} .
- C-H Stretches: Absorptions from the methyl and methylene C-H stretching vibrations are expected just below 3000 cm^{-1} .
- C=O Stretch: A very strong and sharp absorption is characteristic of the carbonyl group. In a five-membered lactam (a cyclic amide), ring strain typically increases the frequency of this absorption compared to an acyclic amide.
- C-O Stretch: A strong band corresponding to the C-O single bond stretch within the ring is also expected.

Experimental Data Summary

Wavenumber (cm^{-1})	Intensity	Assignment of Vibration
~ 3250	Strong, Broad	N-H Stretch
2970 - 2880	Medium-Strong	C-H Stretch (Aliphatic)
~ 1740	Very Strong, Sharp	C=O Stretch (Carbamate/Lactam)
~ 1250	Strong	C-O Stretch
~ 1050	Strong	C-N Stretch

Interpretation: The most diagnostic peak in the IR spectrum is the intense carbonyl stretch around 1740 cm^{-1} , which is a hallmark of the oxazolidinone ring system. The presence of a strong, broad N-H stretch around 3250 cm^{-1} confirms the secondary amide functionality. Together, these two absorptions provide compelling evidence for the cyclic carbamate structure.

Caption: Correlation of molecular structure with key NMR and IR data.

Standard Protocol for IR Data Acquisition (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background scan on the empty, clean crystal.
- **Sample Application:** Place a small amount of the solid 5,5-dimethyl-2-oxazolidinone powder directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.
- **Data Acquisition:** Scan the sample over the desired range (e.g., 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is typically displayed in transmittance or absorbance. Label the significant peaks with their wavenumbers.
- **Cleaning:** Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe after the analysis is complete.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy provides a robust and unequivocal method for the structural confirmation of 5,5-dimethyl-2-oxazolidinone. The predicted spectra are simple, with distinct and well-resolved signals that directly correspond to the unique chemical environments within the molecule. The key diagnostic features—namely the singlet signals for the gem-dimethyl and methylene groups in NMR and the strong carbonyl and N-H absorptions in IR—serve as a reliable spectroscopic signature for this compound, making it readily identifiable in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxazolidinone, 5,5-dimethyl- | C5H9NO2 | CID 136892 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5,5-Dimethyl-1,3-oxazolidin-2-one | 1121-83-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 5,5-dimethyl-2-oxazolidinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025506#spectroscopic-data-for-2-oxazolidinone-5-5-dimethyl-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com